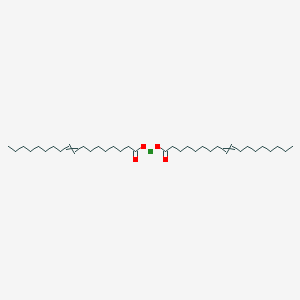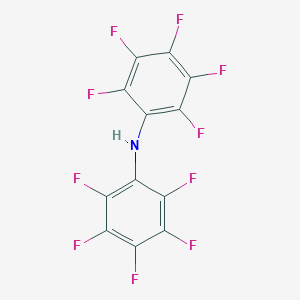
Benzenamine, 2,3,4,5,6-pentafluoro-N-(pentafluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2,3,4,5,6-pentafluoro-N-(pentafluorophenyl)- is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. It is also known as pentafluorophenyl-2,3,4,5,6-pentafluoroaniline or PFPA. PFPA is a fluorinated aniline compound that is used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of PFPA in biological systems is not well understood. However, it is believed that PFPA may interact with various enzymes and proteins, leading to changes in their activity and function. PFPA may also interact with cellular membranes, leading to changes in their structure and function.
Biochemische Und Physiologische Effekte
PFPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PFPA can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that PFPA can reduce tumor growth in animal models. PFPA has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
PFPA has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yields. PFPA is also a versatile building block for the synthesis of various compounds. However, PFPA has some limitations, including its toxicity and limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the research and application of PFPA. One potential direction is the development of PFPA-based materials for various applications, including catalysis and sensing. Another potential direction is the investigation of PFPA as an anticancer agent, including the development of PFPA-based prodrugs and nanocarriers for targeted drug delivery. Additionally, the development of new synthetic methods for PFPA and its derivatives may lead to the discovery of new compounds with unique properties and potential applications.
Synthesemethoden
The synthesis of PFPA involves the reaction of pentafluorobenzene with aniline in the presence of a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques, including column chromatography and recrystallization. The yield of PFPA is typically high, and the compound is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
PFPA has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, PFPA has been used as a building block for the synthesis of various compounds, including fluorinated heterocycles and amino acids. In medicinal chemistry, PFPA has been investigated for its potential as an anticancer agent. In material science, PFPA has been used as a surface modifier for various materials, including polymers and metals.
Eigenschaften
CAS-Nummer |
1535-92-8 |
|---|---|
Produktname |
Benzenamine, 2,3,4,5,6-pentafluoro-N-(pentafluorophenyl)- |
Molekularformel |
C12HF10N |
Molekulargewicht |
349.13 g/mol |
IUPAC-Name |
2,3,4,5,6-pentafluoro-N-(2,3,4,5,6-pentafluorophenyl)aniline |
InChI |
InChI=1S/C12HF10N/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22/h23H |
InChI-Schlüssel |
NHPXUJAURHKKGX-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NC2=C(C(=C(C(=C2F)F)F)F)F |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NC2=C(C(=C(C(=C2F)F)F)F)F |
Andere CAS-Nummern |
1535-92-8 |
Synonyme |
1,1'-Iminobis(2,3,4,5,6-pentafluorobenzene) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)
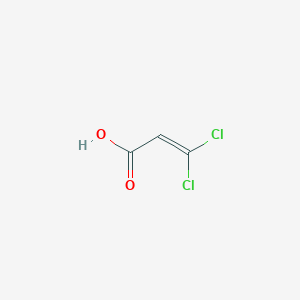
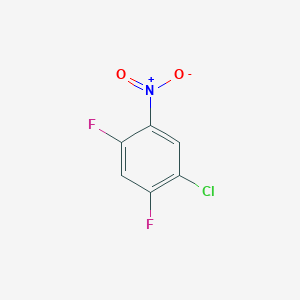
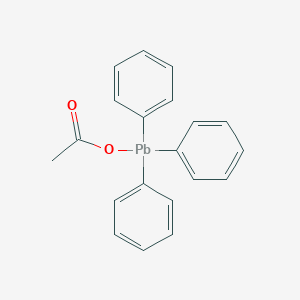
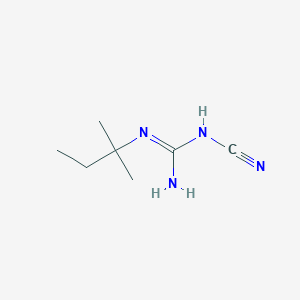
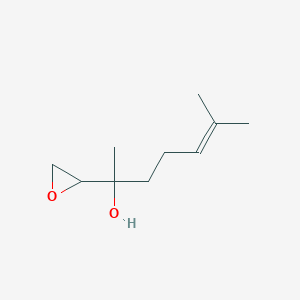
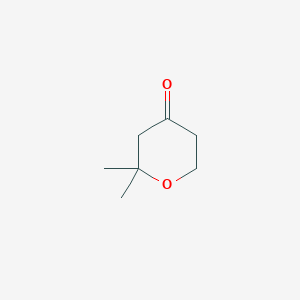
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
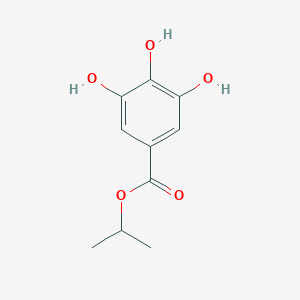
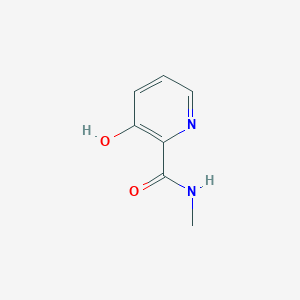
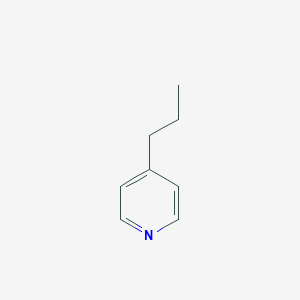
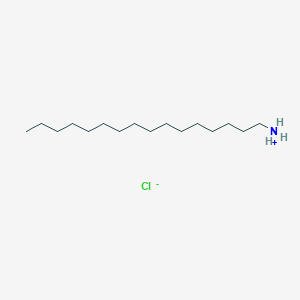
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)
